molecular formula C14H12ClFN2S B5804176 N-(2-chlorobenzyl)-N'-(4-fluorophenyl)thiourea

N-(2-chlorobenzyl)-N'-(4-fluorophenyl)thiourea

Cat. No.: B5804176
M. Wt: 294.8 g/mol
InChI Key: HQARCOHKWYFFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-N’-(4-fluorophenyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a chlorobenzyl group and a fluorophenyl group attached to the thiourea moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N’-(4-fluorophenyl)thiourea typically involves the reaction of 2-chlorobenzylamine with 4-fluorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

2-chlorobenzylamine+4-fluorophenyl isothiocyanateN-(2-chlorobenzyl)-N’-(4-fluorophenyl)thiourea\text{2-chlorobenzylamine} + \text{4-fluorophenyl isothiocyanate} \rightarrow \text{N-(2-chlorobenzyl)-N'-(4-fluorophenyl)thiourea} 2-chlorobenzylamine+4-fluorophenyl isothiocyanate→N-(2-chlorobenzyl)-N’-(4-fluorophenyl)thiourea

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-N’-(4-fluorophenyl)thiourea: can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonyl derivatives, while reduction could produce thiol or amine derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-N’-(4-fluorophenyl)thiourea:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N’-(4-fluorophenyl)thiourea would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N’-(4-chlorophenyl)thiourea
  • N-(2-fluorobenzyl)-N’-(4-fluorophenyl)thiourea
  • N-(2-chlorobenzyl)-N’-(4-methylphenyl)thiourea

Uniqueness

N-(2-chlorobenzyl)-N’-(4-fluorophenyl)thiourea: is unique due to the presence of both chlorobenzyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to other thioureas. These structural differences can influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2S/c15-13-4-2-1-3-10(13)9-17-14(19)18-12-7-5-11(16)6-8-12/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQARCOHKWYFFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=S)NC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.